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Benzenemethanol, 2-iodo-4,5-dimethoxy-

Cat. No.: B14309688
CAS No.: 110451-87-1
M. Wt: 294.09 g/mol
InChI Key: WHSKCCLPZHCCAT-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Organic Chemistry

2-Iodo-4,5-dimethoxybenzyl alcohol is a polysubstituted aromatic compound that serves as a key precursor in multi-step synthetic sequences. The presence of an iodo group on the benzene (B151609) ring is of particular significance in modern organic chemistry, as it provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions. These reactions, which were the subject of the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, have revolutionized the way chemists approach the synthesis of complex organic molecules. wikipedia.org

The dimethoxy substitution pattern on the aromatic ring is frequently encountered in the core structures of numerous isoquinoline (B145761) alkaloids, a class of naturally occurring compounds with a broad spectrum of biological activities. For instance, the dimethoxy-substituted benzyl (B1604629) unit is a key component of papaverine (B1678415), a benzylisoquinoline alkaloid known for its vasodilator and antispasmodic properties. nih.gov The synthesis of papaverine and related compounds often involves the strategic introduction of such moieties. orgchemres.orgsci-hub.se

Strategic Importance as a Versatile Synthetic Intermediate

The strategic importance of 2-iodo-4,5-dimethoxybenzyl alcohol lies in the orthogonal reactivity of its functional groups. The primary alcohol can be readily oxidized to the corresponding aldehyde or converted into a leaving group for nucleophilic substitution, while the aryl iodide moiety remains available for subsequent cross-coupling reactions. This allows for a stepwise and controlled elaboration of the molecular framework.

The aryl iodide is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including the Heck, Suzuki, and Sonogashira reactions. These reactions enable the formation of new carbon-carbon bonds with a high degree of predictability and functional group tolerance. The reactivity of aryl halides in these transformations typically follows the order I > Br > Cl, making aryl iodides the most reactive partners. libretexts.org

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions with 2-Iodo-4,5-dimethoxybenzyl Alcohol

Reaction NameCoupling PartnerResulting BondGeneral Conditions
Heck Reaction AlkeneAryl-AlkenylPd catalyst, base wikipedia.orgnih.gov
Suzuki Reaction Organoboron ReagentAryl-Aryl or Aryl-VinylPd catalyst, base libretexts.org
Sonogashira Reaction Terminal AlkyneAryl-AlkynylPd catalyst, Cu(I) co-catalyst, base libretexts.orgwikipedia.org

The ability to participate in these powerful bond-forming reactions makes 2-iodo-4,5-dimethoxybenzyl alcohol a highly valuable precursor for the synthesis of complex natural products and their analogues. For example, the dimethoxy-substituted aromatic ring is a common feature in the precursors for the Pictet-Spengler reaction, a key transformation for the synthesis of tetrahydroisoquinolines, the core structure of many alkaloids. wikipedia.orgnih.gov The iodo-substituent provides a site for further molecular diversification through cross-coupling chemistry after the formation of the heterocyclic core.

While specific, detailed research findings on the direct application of 2-iodo-4,5-dimethoxybenzyl alcohol are not extensively documented in readily available literature, its precursor, 2-iodo-4,5-dimethoxybenzaldehyde, is a known synthetic intermediate. The reduction of this aldehyde would directly yield the title compound, which can then be employed in the aforementioned synthetic strategies. The versatility of this compound, therefore, lies in its potential to be a linchpin in synthetic routes leading to a diverse array of complex molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11IO3 B14309688 Benzenemethanol, 2-iodo-4,5-dimethoxy- CAS No. 110451-87-1

Properties

CAS No.

110451-87-1

Molecular Formula

C9H11IO3

Molecular Weight

294.09 g/mol

IUPAC Name

(2-iodo-4,5-dimethoxyphenyl)methanol

InChI

InChI=1S/C9H11IO3/c1-12-8-3-6(5-11)7(10)4-9(8)13-2/h3-4,11H,5H2,1-2H3

InChI Key

WHSKCCLPZHCCAT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CO)I)OC

Origin of Product

United States

Synthetic Methodologies for 2 Iodo 4,5 Dimethoxybenzyl Alcohol

Established Preparative Routes to (2-Iodo-4,5-dimethoxyphenyl)methanol

The primary and most direct route to (2-Iodo-4,5-dimethoxyphenyl)methanol involves the electrophilic iodination of the readily available precursor, 3,4-dimethoxybenzyl alcohol (also known as veratryl alcohol). The two methoxy (B1213986) groups on the aromatic ring are electron-donating and activate the ring towards electrophilic substitution. They direct incoming electrophiles to the ortho and para positions. As the para position (C6) is sterically hindered by the adjacent benzyl (B1604629) alcohol group, iodination preferentially occurs at one of the ortho positions (C2 or C5). The directing influence of the methoxy groups makes the C2 position a prime target for halogenation.

Directed Halogenation of 3,4-Dimethoxybenzyl Alcohol

A well-established method for the regioselective iodination of activated aromatic compounds is the use of molecular iodine in the presence of a silver salt, such as silver trifluoroacetate (B77799) (AgOCOCF₃). This reagent system generates a highly electrophilic iodine species, believed to be trifluoroacetyl hypoiodite (B1233010) (CF₃COOI) or a related complex, which is a potent iodinating agent. researchgate.netresearchgate.net

The reaction mechanism is thought to involve the activation of molecular iodine by the silver salt. The soft-soft interaction between the silver cation and iodine polarizes the I-I bond, enhancing the electrophilicity of the iodine. researchgate.net The silver trifluoroacetate facilitates the formation of the active iodinating species, while the precipitation of silver iodide (AgI) drives the reaction forward. nih.gov This method is particularly effective for the iodination of electron-rich aromatic rings and can be performed under relatively mild and neutral conditions. researchgate.net

In the context of 3,4-dimethoxybenzyl alcohol, the reaction proceeds as follows: the electrophilic iodine species is attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (or arenium ion) intermediate. The subsequent loss of a proton restores the aromaticity of the ring and yields the desired 2-iodo-4,5-dimethoxybenzyl alcohol. The regioselectivity is controlled by the strong ortho-directing effect of the methoxy groups.

The efficiency and selectivity of the iodination reaction are highly dependent on the reaction conditions and the stoichiometry of the reagents. Key parameters that are typically optimized include the choice of solvent, reaction temperature, and the molar ratios of the substrate, iodine, and silver trifluoroacetate.

Table 1: Optimization of Reaction Conditions for Iodination

ParameterVariationObservation
Solvent Dichloromethane, Acetonitrile, TetrahydrofuranDichloromethane is often found to be a suitable solvent for this type of iodination, as it is relatively inert and effectively solubilizes the reactants. researchgate.net
Temperature 0 °C to Room TemperatureThe reaction is typically carried in a range from 0 °C to room temperature to control the reaction rate and minimize the formation of byproducts.
Reagent Stoichiometry 1:1:1 to 1:1.2:1.2 (Substrate:I₂:AgOCOCF₃)A slight excess of iodine and silver trifluoroacetate is often employed to ensure complete conversion of the starting material.
Reaction Time 1 to 24 hoursThe reaction progress is monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time.

Detailed research findings from analogous iodinations of other activated aromatic compounds suggest that a careful balance of these parameters is crucial for achieving high yields of the desired mono-iodinated product while minimizing di-iodination or other side reactions. nih.govresearchgate.net For instance, in the iodination of other substituted anisoles, the use of a slight excess of the iodinating reagent at room temperature in a chlorinated solvent has proven effective. nih.gov

Methodological Advancements and Scalability Considerations in the Synthesis of Benzenemethanol, 2-iodo-4,5-dimethoxy-

While the silver trifluoroacetate-mediated iodination is an effective laboratory-scale method, its scalability can be a concern due to the cost of the silver reagent and the generation of silver-containing waste. Consequently, research into more cost-effective and environmentally benign iodination methods is an active area.

Methodological advancements focus on alternative iodinating agents and catalytic systems. These include the use of N-iodosuccinimide (NIS) in the presence of an acid catalyst, iodine monochloride (ICl), or systems involving a catalytic amount of an oxidant to regenerate the electrophilic iodine species from iodide.

For large-scale synthesis, factors such as reagent cost, process safety, and waste management become paramount. The development of a catalytic process using a less expensive oxidant would be a significant advancement for the industrial production of 2-iodo-4,5-dimethoxybenzyl alcohol. Furthermore, purification methods, such as crystallization, need to be optimized for large-scale operations to ensure the final product meets the required purity standards. While other synthetic routes to related compounds exist, such as the lithiation of a bromo-precursor followed by quenching with iodine, the direct iodination of 3,4-dimethoxybenzyl alcohol remains a more convergent and atom-economical approach if the challenges of scalability can be effectively addressed. prepchem.com

Chemical Reactivity and Mechanistic Investigations of 2 Iodo 4,5 Dimethoxybenzyl Alcohol

Transformation Pathways Involving the Iodo-Aryl Moiety

The carbon-iodine bond in 2-iodo-4,5-dimethoxybenzyl alcohol is a key site for reactivity, enabling the generation of aryl radicals and participation in palladium-mediated cross-coupling reactions. These transformations are fundamental for the construction of complex molecular architectures.

The homolytic cleavage of the C-I bond in aryl iodides is a common method for the generation of aryl radicals. These highly reactive intermediates can then participate in a variety of bond-forming reactions.

Tributyltin hydride (Bu3SnH) is a widely used reagent for initiating radical reactions. organic-chemistry.org In the presence of a radical initiator such as azobisisobutyronitrile (AIBN), tributyltin hydride generates a tributyltin radical (Bu3Sn•). This radical can abstract the iodine atom from 2-iodo-4,5-dimethoxybenzyl alcohol to form a 2-(hydroxymethyl)-4,5-dimethoxyphenyl radical.

While direct examples involving 2-iodo-4,5-dimethoxybenzyl alcohol are not extensively documented, the reactivity of analogous aryl o-iodobenzyl ethers in radical cyclizations provides a strong precedent. rsc.org For instance, if the benzylic alcohol is etherified with a radical acceptor moiety, such as an appropriately positioned alkene or alkyne, an intramolecular cyclization can be expected to occur. The general mechanism involves the formation of the aryl radical, which then adds to the unsaturated bond, leading to the formation of a new ring system. The resulting cyclized radical is then quenched by abstracting a hydrogen atom from tributyltin hydride, regenerating the tributyltin radical and propagating the radical chain reaction. libretexts.org

The aryl radical generated from 2-iodo-4,5-dimethoxybenzyl alcohol can undergo intramolecular additions to tethered π-systems to form new carbon-carbon bonds. This strategy is a powerful tool for the synthesis of cyclic compounds. For example, if the hydroxyl group is functionalized with a pendant alkene, the generated aryl radical can add to the double bond in an exo or endo fashion, with the regioselectivity often favoring the formation of five- or six-membered rings. libretexts.org

The electrosynthesis of highly encumbered biaryls from aryl o-iodobenzyl ethers demonstrates a related transformation. In this process, a one-electron reduction of the C-I bond induces the formation of an aryl radical, which then undergoes an intramolecular cyclization. A subsequent second electron transfer leads to a polar fragmentation to yield the biaryl product. rsc.org This highlights the potential for the aryl radical derived from 2-iodo-4,5-dimethoxybenzyl alcohol to participate in sophisticated cascade reactions.

Table 1: Key Intermediates in Tributyltin Hydride Mediated Radical Reactions
ReactantInitiatorKey IntermediatePotential Product Type
2-Iodo-4,5-dimethoxybenzyl alcohol derivativeAIBN/Bu3SnH2-(Hydroxymethyl)-4,5-dimethoxyphenyl radicalCyclized products (e.g., dihydrobenzofurans)

The outcome of the radical reactions of 2-iodo-4,5-dimethoxybenzyl alcohol is significantly influenced by the nature of the radical acceptors and hydrogen atom donors present in the reaction mixture.

Radical Acceptors: The presence of an intramolecular radical acceptor, such as an alkene or alkyne, will favor cyclization pathways. The efficiency and regioselectivity of the cyclization depend on factors like the length and flexibility of the tether connecting the aryl ring and the acceptor, as well as the substitution pattern of the acceptor.

Hydrogen Atom Donors: Tributyltin hydride serves as an excellent hydrogen atom donor, efficiently trapping the cyclized radical to afford the final product. organic-chemistry.org The concentration of the hydrogen atom donor is a critical parameter. High concentrations can lead to premature reduction of the initially formed aryl radical, competing with the desired cyclization. Conversely, low concentrations can allow for undesired side reactions of the intermediate radicals.

The carbon-iodine bond of 2-iodo-4,5-dimethoxybenzyl alcohol is highly susceptible to oxidative addition to low-valent palladium species, initiating a variety of powerful cross-coupling reactions. nobelprize.orgwildlife-biodiversity.com These transformations are cornerstones of modern organic synthesis, allowing for the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity.

Common palladium-catalyzed reactions involving aryl iodides include the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. For 2-iodo-4,5-dimethoxybenzyl alcohol, these reactions would involve the initial oxidative addition of the C-I bond to a Pd(0) complex to form an arylpalladium(II) intermediate. This intermediate can then undergo transmetalation (in Suzuki and Sonogashira couplings), migratory insertion (in Heck coupling), or reductive elimination (in Buchwald-Hartwig coupling) to afford the desired products. nobelprize.org The presence of the benzylic alcohol functionality may require protection depending on the specific reaction conditions and the nature of the coupling partner.

Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameCoupling PartnerResulting BondPotential Product
Suzuki CouplingOrganoboron reagentC-CBiphenyl derivative
Heck CouplingAlkeneC-CStilbene derivative
Sonogashira CouplingTerminal alkyneC-CAryl alkyne derivative
Buchwald-Hartwig AminationAmineC-NAryl amine derivative

Aryl Radical Generation and Reactivity

Transformations Involving the Benzylic Alcohol Functionality

The benzylic alcohol group in 2-iodo-4,5-dimethoxybenzyl alcohol is a versatile functional handle that can undergo a range of transformations, including oxidation, etherification, and esterification.

The oxidation of benzyl (B1604629) alcohols to the corresponding benzaldehydes is a fundamental transformation in organic synthesis. asianpubs.orgasianpubs.orgrsc.org Various oxidizing agents can be employed for this purpose. For instance, the oxidation of ortho-substituted benzyl alcohols with phenyliodoso acetate (B1210297) has been shown to proceed via a complex formation mechanism, leading to the corresponding benzaldehyde (B42025). asianpubs.org Similarly, pyrazinium dichromate in the presence of an acid can oxidize benzyl alcohols, with the reaction proceeding through a chromate (B82759) ester intermediate. asianpubs.org Photochemical methods using air as the oxidant in the presence of a photosensitizer also provide a green alternative for the oxidation of benzylic alcohols. rsc.org The electronic properties of the substituents on the aromatic ring can influence the reaction rate and yield. dergipark.org.tr

In addition to oxidation, the hydroxyl group can readily undergo etherification and esterification reactions under appropriate conditions. For example, reaction with an alkyl halide in the presence of a base would yield the corresponding benzyl ether, while reaction with a carboxylic acid or its derivative would lead to the formation of a benzyl ester. These transformations are useful for introducing a variety of functional groups and for protecting the alcohol functionality during other synthetic manipulations.

Derivatization to Benzylic Halides (e.g., via Phosphorus Tribromide)

The conversion of the primary alcohol in 2-iodo-4,5-dimethoxybenzyl alcohol to a benzylic halide is a fundamental transformation that activates the benzylic position for subsequent nucleophilic substitution reactions. A common and effective method for this conversion is the use of phosphorus tribromide (PBr₃) to yield the corresponding benzyl bromide.

While direct experimental data for the reaction of 2-iodo-4,5-dimethoxybenzyl alcohol with PBr₃ is not extensively reported in publicly available literature, the reactivity of the closely related analog, 2-bromo-4,5-dimethoxybenzyl alcohol, is documented and provides a strong precedent. The synthesis of 2-bromo-4,5-dimethoxybenzyl bromide from the corresponding alcohol using phosphorus tribromide has been cited in the patent literature as a viable synthetic step. google.com This suggests that 2-iodo-4,5-dimethoxybenzyl alcohol would readily undergo a similar transformation.

The generally accepted mechanism for the reaction of an alcohol with phosphorus tribromide involves the initial activation of the alcohol by the phosphorus reagent. masterorganicchemistry.com The oxygen of the alcohol attacks the electrophilic phosphorus atom of PBr₃, displacing a bromide ion. This results in the formation of a protonated phosphite (B83602) ester intermediate. The displaced bromide ion then acts as a nucleophile, attacking the benzylic carbon in an Sₙ2-type mechanism, leading to the formation of the benzyl bromide and a phosphorus-containing byproduct. masterorganicchemistry.comyoutube.com Given the Sₙ2 nature of this reaction, it typically proceeds with an inversion of stereochemistry if the benzylic carbon is chiral. masterorganicchemistry.com For a primary alcohol like 2-iodo-4,5-dimethoxybenzyl alcohol, the reaction is expected to be efficient.

An alternative method for the synthesis of a related benzylic bromide, 2-bromo-4,5-dimethoxybenzyl bromide, involves the use of triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). rsc.org In this case, 2-bromo-4,5-dimethoxybenzyl alcohol was treated with PPh₃ and CBr₄ in THF at 0°C and then stirred at room temperature for 20 hours to afford the desired benzyl bromide. rsc.org This reaction proceeds through the formation of a phosphonium (B103445) salt intermediate, which is then displaced by the bromide ion.

Table 1: Spectroscopic Data for an Analogous Benzylic Bromide

Compound ¹H NMR (300 MHz, CDCl₃) δ (ppm) ¹³C NMR (75 MHz, CDCl₃) δ (ppm)
2-Bromo-4,5-dimethoxybenzyl bromide 3.88 (d, J = 2.3 Hz, 6H), 4.59 (s, 2H), 6.93 (s, 1H), 7.02 (s, 1H) 34.1, 56.1, 56.2, 113.3, 114.9, 115.6, 128.8, 148.6, 149.8

Data sourced from supplementary information for a study on hydrazone-palladium catalyzed annulation. rsc.org

Etherification and Esterification Strategies

The hydroxyl group of 2-iodo-4,5-dimethoxybenzyl alcohol can readily undergo etherification and esterification reactions, common transformations for primary alcohols.

Etherification: The formation of an ether from 2-iodo-4,5-dimethoxybenzyl alcohol can be achieved under standard conditions, such as the Williamson ether synthesis. This would involve deprotonation of the alcohol with a suitable base, like sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide can then react with an alkyl halide to form the desired ether. The electron-donating methoxy (B1213986) groups on the aromatic ring are unlikely to interfere with this reaction.

Esterification: Esterification can be accomplished through several methods. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a classic approach. Alternatively, for milder conditions and often higher yields, the alcohol can be reacted with an acyl halide or an acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. These methods are generally high-yielding for primary alcohols.

While specific examples for 2-iodo-4,5-dimethoxybenzyl alcohol are not prevalent in the literature, the general principles of alcohol reactivity are applicable. The electronic and steric influence of the ortho-iodo and dimethoxy substituents would be minimal for these reactions at the hydroxyl group.

Reactions with Nucleophiles at the Benzylic Position

Once converted to a benzylic halide, such as 2-iodo-4,5-dimethoxybenzyl bromide, the benzylic carbon becomes highly susceptible to nucleophilic attack. This allows for the introduction of a wide variety of functional groups. The presence of the electron-donating dimethoxy groups at the para and meta positions relative to the benzylic carbon can stabilize a developing positive charge in the transition state of an Sₙ1-type reaction. However, for a primary benzylic halide, an Sₙ2 mechanism is generally favored. masterorganicchemistry.com

A variety of nucleophiles can be employed in these substitution reactions. For instance, amines can be used to form the corresponding substituted benzylamines. nih.gov Thiolates can be used to generate thioethers, and cyanides can be used to introduce a nitrile group, which is a versatile precursor for other functionalities.

In a related example, 1-allyl-2-bromo-4,5-dimethoxybenzene was synthesized from 2-bromo-4,5-dimethoxybenzyl bromide by reaction with vinyl magnesium chloride in the presence of copper(I) iodide and 2,2'-bipyridil. rsc.org This demonstrates the feasibility of carbon-carbon bond formation via nucleophilic attack on the benzylic position.

Table 2: Examples of Nucleophilic Substitution on Analogous Benzyl Halides

Benzyl Halide Nucleophile Product
2-Bromo-5-fluorobenzyl bromide Vinyl magnesium chloride/CuI 1-Allyl-2-bromo-5-fluorobenzene
2-Bromo-5-methoxybenzyl bromide Isobutenyl magnesium chloride/CuI 1-(2-Methylallyl)-2-bromo-5-methoxybenzene
2-Bromo-4-methylbenzyl bromide Vinyl magnesium chloride/CuI 1-Allyl-2-bromo-4-methylbenzene

Data adapted from a study on hydrazone-palladium catalyzed annulation. rsc.org

Advanced Mechanistic Characterization

The detailed mechanistic understanding of reactions involving 2-iodo-4,5-dimethoxybenzyl alcohol and its derivatives is crucial for optimizing reaction conditions and predicting outcomes. This involves the study of transient intermediates and the use of computational modeling.

Elucidation of Transient Intermediates in Reactions of 2-Iodo-4,5-dimethoxybenzyl Alcohol

The identification and characterization of transient intermediates provide valuable insights into reaction mechanisms. For reactions at the benzylic position of 2-iodo-4,5-dimethoxybenzyl alcohol and its derivatives, several types of intermediates can be postulated.

In the conversion of the alcohol to the benzyl bromide using PBr₃, a key intermediate is the protonated dialkoxyphosphite ester, (2-iodo-4,5-dimethoxybenzyl-O)P(OH)Br. This species contains a good leaving group, which facilitates the subsequent Sₙ2 attack by the bromide ion.

For nucleophilic substitution reactions on the corresponding benzyl halide, the nature of the intermediate depends on the reaction conditions. While a primary benzyl halide would favor an Sₙ2 transition state, the presence of electron-donating groups on the ring could potentially stabilize a benzylic carbocation intermediate under certain conditions, leading to an Sₙ1 pathway.

In photochemical reactions of a related compound, benzyl chloride, transient species such as benzyl radicals and benzyl cations have been observed depending on the solvent. researchgate.net For 2-iodo-4,5-dimethoxybenzyl chloride, the electron-donating methoxy groups would be expected to further stabilize a benzylic radical or cation intermediate.

In the context of catalytic oxidation of benzyl alcohols, various intermediates involving the catalyst have been proposed. For instance, in the oxidation of benzyl alcohol on Au-Pd clusters, the reaction is initiated by the activation of O₂ to form a peroxide-like species on the cluster. mdpi.com

Computational and Theoretical Modeling of Reaction Pathways

Computational and theoretical modeling are powerful tools for investigating reaction mechanisms, transition states, and the energetics of reaction pathways. Density Functional Theory (DFT) is a commonly employed method for such studies.

Computational studies have also been performed to understand the adsorption energies of benzyl alcohol and its oxidation products on PdZn surfaces, providing insights into the oxidation mechanism and catalyst activity. nih.govresearchgate.net Furthermore, DFT has been used to model the catalytic oxidative dehydrogenation of benzyl alcohol to benzaldehyde on MnOₓ clusters, allowing for the reconstruction of complex reaction networks and the identification of alternative reaction pathways. nih.gov

These computational approaches could be applied to model the reaction pathways of 2-iodo-4,5-dimethoxybenzyl alcohol, for example, in its reaction with PBr₃ or in nucleophilic substitution reactions of its corresponding halide. Such studies could elucidate the structure and energy of transition states and intermediates, and clarify the preference for Sₙ1 versus Sₙ2 pathways.

Strategic Applications of Benzenemethanol, 2 Iodo 4,5 Dimethoxy in Complex Organic Synthesis

Utility in Heterocyclic Compound Synthesis

Precursor to Indoline (B122111) and Indole (B1671886) Derivatives

Indoline and indole scaffolds are fundamental heterocyclic motifs present in a vast array of pharmaceuticals and biologically active natural products. The development of novel synthetic routes to these structures is a significant focus of chemical research.

Contributions to Tandem and Cascade Reaction Methodologies

Tandem and cascade reactions offer significant advantages in organic synthesis by enabling the formation of multiple chemical bonds in a single synthetic operation, thereby increasing efficiency and reducing waste. These complex transformations often rely on strategically functionalized substrates to trigger a sequence of intramolecular reactions.

Development of Stereoselective Synthetic Pathways Utilizing 2-Iodo-4,5-dimethoxybenzyl Alcohol

The control of stereochemistry is a central challenge in modern organic synthesis, particularly in the preparation of chiral drugs and complex natural products. Stereoselective pathways are designed to produce a specific stereoisomer of a product, often employing chiral catalysts, auxiliaries, or substrates.

There is no available scientific literature that describes the use of Benzenemethanol, 2-iodo-4,5-dimethoxy- in the development of stereoselective synthetic pathways. Searches for its application as a chiral precursor, a component of a chiral ligand or catalyst, or as a substrate in asymmetric transformations have not yielded any relevant research findings. Consequently, its role in directing the stereochemical outcome of a reaction is not a subject that has been explored in the accessible scientific literature.

Emerging Research Frontiers and Future Directions for 2 Iodo 4,5 Dimethoxybenzyl Alcohol

Expanding the Scope of Radical-Mediated Transformations

The carbon-iodine bond in 2-iodo-4,5-dimethoxybenzyl alcohol is a key functional group that can be exploited in a variety of radical-mediated transformations. While research in this specific area is still developing, the known reactivity of aryl iodides in radical chemistry suggests several promising avenues for exploration. Future research is likely to focus on leveraging the C-I bond for the formation of carbon-carbon and carbon-heteroatom bonds, providing novel synthetic routes to complex molecules.

One area of interest is the application of this compound in radical cyclization reactions. The generation of an aryl radical at the C2 position could initiate intramolecular cyclization onto a suitably positioned tether, leading to the formation of novel heterocyclic scaffolds. These structures are of significant interest in medicinal chemistry due to their prevalence in biologically active natural products and pharmaceuticals.

Furthermore, the participation of 2-iodo-4,5-dimethoxybenzyl alcohol in metal-catalyzed radical cross-coupling reactions represents a significant research frontier. The development of new catalytic systems that can efficiently couple the aryl iodide with a wide range of radical precursors would greatly expand its synthetic utility. These transformations could be employed in the synthesis of complex natural products and novel organic materials.

Investigations into the photoredox-catalyzed activation of the C-I bond are also anticipated. Such methods would offer a mild and environmentally friendly approach to generating the corresponding aryl radical, which could then participate in a variety of synthetic transformations. The dimethoxy-substituted benzene (B151609) ring may also influence the photophysical properties of potential intermediates or products, a factor that warrants further study.

Table 1: Potential Radical-Mediated Transformations of 2-Iodo-4,5-dimethoxybenzyl Alcohol

Transformation TypePotential ReactantPotential ProductSignificance
Intramolecular Radical CyclizationAlkene- or alkyne-tethered derivativeFused or spirocyclic heterocyclesAccess to novel and complex molecular architectures for drug discovery.
Metal-Catalyzed Radical Cross-CouplingAlkenes, alkynes, or other radical precursorsSubstituted benzyl (B1604629) alcohol derivativesEfficient construction of C-C and C-heteroatom bonds for the synthesis of functional molecules.
Photoredox-Catalyzed ReactionsVarious radical trapsFunctionalized benzyl alcohol derivativesGreen and sustainable method for generating and utilizing aryl radicals under mild conditions.

Development of Asymmetric Synthetic Routes Utilizing Derivatives of the Compound

The development of asymmetric synthetic methodologies is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and fine chemical industries. While direct asymmetric transformations of 2-iodo-4,5-dimethoxybenzyl alcohol are yet to be extensively reported, its derivatives hold considerable promise as chiral building blocks, ligands, and catalysts in asymmetric synthesis.

Future research is expected to focus on the enantioselective synthesis of derivatives of 2-iodo-4,5-dimethoxybenzyl alcohol. For instance, the enzymatic resolution of the racemic alcohol or the asymmetric reduction of the corresponding aldehyde could provide access to enantiomerically pure forms of the compound. These chiral building blocks could then be utilized in the synthesis of optically active natural products and drug candidates.

Moreover, the incorporation of the 2-iodo-4,5-dimethoxybenzyl moiety into chiral ligands for asymmetric catalysis is a promising area of investigation. The steric and electronic properties of this substituent could influence the stereochemical outcome of a variety of metal-catalyzed reactions. The development of novel chiral ligands based on this scaffold could lead to highly efficient and selective catalysts for a range of asymmetric transformations.

The use of derivatives of 2-iodo-4,5-dimethoxybenzyl alcohol as chiral auxiliaries is another potential research direction. The attachment of this group to a prochiral substrate could direct the stereochemical course of a subsequent reaction, with the auxiliary being cleaved in a later step. The ease of removal and potential for recycling of the auxiliary would be key considerations in the development of such methodologies.

Integration into Sustainable and Green Chemistry Protocols

The principles of green and sustainable chemistry are increasingly guiding the development of new chemical processes. The integration of 2-iodo-4,5-dimethoxybenzyl alcohol into such protocols is an important area for future research, focusing on minimizing waste, reducing energy consumption, and utilizing renewable resources.

One key area of focus will be the development of greener synthetic routes to 2-iodo-4,5-dimethoxybenzyl alcohol itself. This could involve the use of more environmentally benign iodinating reagents and solvent-free or aqueous reaction conditions. The use of catalytic methods for the synthesis of this compound would also be a significant step towards a more sustainable process.

In terms of its applications, the use of 2-iodo-4,5-dimethoxybenzyl alcohol in catalytic reactions is a promising avenue for green chemistry. For example, its derivatives could be employed as recyclable organocatalysts, avoiding the use of toxic and expensive metal catalysts. The development of heterogeneous catalysts based on this compound would also facilitate catalyst separation and reuse, further enhancing the sustainability of the process.

The exploration of 2-iodo-4,5-dimethoxybenzyl alcohol in flow chemistry systems is another emerging research frontier. Flow chemistry offers numerous advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for process automation. The integration of reactions involving this compound into continuous flow systems could lead to more efficient and sustainable manufacturing processes. The selective oxidation of benzyl alcohols to their corresponding carbonyl compounds is a critical industrial process, and developing sustainable methods using air as the oxidant is a key research goal. mdpi.com

Table 2: Green Chemistry Approaches for 2-Iodo-4,5-dimethoxybenzyl Alcohol

Green Chemistry PrincipleApplication to 2-Iodo-4,5-dimethoxybenzyl AlcoholPotential Benefits
Use of CatalysisDevelopment of organocatalysts or recyclable metal catalysts from its derivatives.Reduced waste, avoidance of toxic metals, and improved process efficiency.
Use of Renewable FeedstocksSynthesis from bio-based starting materials.Reduced reliance on fossil fuels and a more sustainable chemical industry.
Design for Energy EfficiencyDevelopment of reactions that proceed at ambient temperature and pressure.Lower energy consumption and reduced environmental impact.
Use of Safer Solvents and AuxiliariesPerforming reactions in water, supercritical fluids, or solvent-free conditions.Reduced use of volatile organic compounds and improved process safety.

Exploration in Materials Science and Advanced Functional Molecules Synthesis

The unique combination of functional groups in 2-iodo-4,5-dimethoxybenzyl alcohol makes it an attractive building block for the synthesis of advanced functional molecules and materials. Its potential applications in materials science are diverse, ranging from the development of novel polymers to the synthesis of photoactive compounds. A related compound, 4,5-dimethoxy-2-nitrobenzyl alcohol, is utilized as a suitable reagent in the synthesis of photolabile monomers.

One promising area of research is the incorporation of the 2-iodo-4,5-dimethoxybenzyl moiety into polymer backbones or as pendant groups. The presence of the iodo-substituent could allow for post-polymerization modification through a variety of cross-coupling reactions, enabling the fine-tuning of the polymer's properties. The dimethoxy groups can enhance solubility and influence the material's electronic properties.

The synthesis of novel liquid crystals and organic light-emitting diodes (OLEDs) based on derivatives of 2-iodo-4,5-dimethoxybenzyl alcohol is another exciting research direction. The rigid aromatic core and the potential for introducing various functional groups could lead to materials with desirable mesomorphic and photophysical properties.

Furthermore, the benzyl alcohol functionality can be used as a handle for the attachment of this molecule to surfaces or nanoparticles, creating functionalized materials with tailored properties. For example, the modification of electrode surfaces with derivatives of this compound could lead to new sensors or electrocatalytic materials. The photophysical properties of phthalocyanines, for example, can be modified by the introduction of optically active alcohols, indicating that chiral ligands can influence the material's properties. mdpi.com

The development of photoresponsive materials based on 2-iodo-4,5-dimethoxybenzyl alcohol is also a possibility. The carbon-iodine bond can be photolabile, and this property could be exploited in the design of materials for photolithography, data storage, or drug delivery applications.

Table 3: Potential Applications in Materials Science

Material TypePotential Role of 2-Iodo-4,5-dimethoxybenzyl AlcoholDesired Properties
Functional PolymersMonomer or functional pendant group.Tunable electronic properties, processability, and post-polymerization modification capabilities.
Liquid CrystalsCore structural unit.Desirable mesophase behavior and electro-optical properties.
Organic Light-Emitting Diodes (OLEDs)Component of emissive or charge-transporting layers.High quantum efficiency, color purity, and stability.
Surface ModificationAnchoring group for attachment to surfaces.Tailored surface properties for sensing, catalysis, or biocompatibility.
Photoresponsive MaterialsPhotolabile component.Light-induced changes in physical or chemical properties for advanced applications.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-iodo-4,5-dimethoxybenzenemethanol?

Methodological Answer:
The synthesis of 2-iodo-4,5-dimethoxybenzenemethanol can be approached via halogenation of a pre-functionalized benzyl alcohol derivative. For example:

Protection of Hydroxyl Groups : Start with 4,5-dimethoxybenzenemethanol (or a precursor like vanillyl alcohol derivatives) and protect reactive hydroxyl groups using acetyl or trimethylsilyl protecting agents to prevent undesired side reactions during iodination .

Electrophilic Iodination : Utilize iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF or DCM) under controlled temperatures (0–25°C). The electron-donating methoxy groups at positions 4 and 5 direct electrophilic substitution to position 2 .

Deprotection : Remove protecting groups using mild acidic or basic conditions (e.g., aqueous HCl or KOH in methanol).

Key Considerations : Monitor reaction progress via TLC or HPLC. Adapt methods from brominated analogs (e.g., 2-bromo-4,5-dimethoxybenzenemethanol), adjusting stoichiometry for iodine’s larger atomic radius and lower reactivity compared to bromine .

Basic: How can spectroscopic techniques validate the structure and purity of 2-iodo-4,5-dimethoxybenzenemethanol?

Methodological Answer:

NMR Analysis :

  • ¹H NMR : Expect aromatic proton signals at δ 6.8–7.2 ppm (position 6, deshielded by iodine’s inductive effect). Methoxy groups appear as singlets at δ ~3.8 ppm. The benzylic -CH2OH proton resonates at δ 4.5–5.0 ppm (split into a triplet due to coupling with OH).
  • ¹³C NMR : The iodine-bearing carbon (C2) shows significant deshielding (~105–110 ppm). Methoxy carbons appear at ~55–60 ppm.

IR Spectroscopy : Confirm hydroxyl (-OH stretch: 3200–3500 cm⁻¹), methoxy (C-O: ~1250 cm⁻¹), and aromatic C-I (500–600 cm⁻¹) groups.

GC/MS : Use electron ionization (EI) to fragment the molecule and identify the molecular ion peak (M⁺). Compare retention times with known standards (e.g., brominated analogs) and monitor for impurities like dehalogenated byproducts .

Validation : Cross-reference spectral data with computational predictions (e.g., DFT-calculated NMR shifts) and literature on structurally similar compounds (e.g., 4-hydroxy-3,5-dimethoxybenzaldehyde in ).

Advanced: How do steric and electronic effects of substituents influence the regioselectivity of reactions involving this compound?

Methodological Answer:
The 2-iodo-4,5-dimethoxy substitution pattern creates unique steric and electronic environments:

Electronic Effects :

  • Methoxy groups at positions 4 and 5 are electron-donating (+M effect), activating the aromatic ring toward electrophilic substitution. However, iodine’s -I effect at position 2 deactivates the ring locally, directing further substitution to positions 3 or 6.
  • In cross-coupling reactions (e.g., Suzuki-Miyaura), the C-I bond’s lower bond dissociation energy (vs. C-Br or C-Cl) facilitates oxidative addition with palladium catalysts. Steric hindrance from methoxy groups may slow transmetallation steps .

Steric Effects :

  • The iodine atom’s bulkiness at position 2 hinders nucleophilic attack at adjacent positions. For example, in esterification reactions, the benzylic -OH group may require activation (e.g., via Mitsunobu conditions) to overcome steric constraints.

Experimental Design : Perform Hammett studies to quantify substituent effects on reaction rates. Compare reactivity with analogs like 2-bromo-4,5-dimethoxybenzenemethanol to isolate electronic vs. steric contributions .

Advanced: What computational strategies predict the stability and reaction pathways of this compound?

Methodological Answer:

Density Functional Theory (DFT) :

  • Calculate bond dissociation energies (BDEs) for C-I and C-O bonds to predict thermal stability.
  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, iodine’s σ-hole may facilitate halogen bonding in crystal packing.

Molecular Dynamics (MD) :

  • Simulate solvent interactions to optimize solubility. Polar solvents (e.g., DMSO) stabilize the compound via hydrogen bonding with the -OH group.

Reaction Pathway Modeling :

  • Use transition state theory to model iodination or cross-coupling mechanisms. Compare activation barriers for different catalytic systems (e.g., Pd vs. Cu).

Validation : Cross-check computational results with experimental kinetics (e.g., Arrhenius plots) and spectroscopic data .

Advanced: How can contradictory data on solubility and stability be resolved?

Methodological Answer:
Contradictory reports may arise from:

Solvent Impurities : Trace water or acids can protonate the benzylic -OH group, altering solubility. Use Karl Fischer titration to quantify water content in solvents.

Photodegradation : The iodine substituent may sensitize the compound to UV light, leading to dehalogenation. Conduct stability studies under controlled lighting (e.g., amber glassware) and monitor via HPLC .

Polymorphism : Crystalline forms (e.g., hydrochloride salts) exhibit different solubilities. Characterize polymorphs via XRD and DSC .

Systematic Approach : Design a fractional factorial experiment to isolate variables (light, temperature, solvent purity) and quantify their effects.

Advanced: What analytical methods detect degradation products or impurities in this compound?

Methodological Answer:

LC-MS/MS : Use reverse-phase chromatography (C18 column) with ESI ionization to separate and identify polar degradation products (e.g., deiodinated species or oxidized methoxy groups).

TGA-DSC : Monitor thermal decomposition profiles to identify degradation thresholds (e.g., loss of iodine above 200°C).

EPR Spectroscopy : Detect radical intermediates formed during photodegradation.

Case Study : GC/MS analysis of lignin-derived monomers (e.g., 4-hydroxy-3,5-dimethoxybenzaldehyde) provides a template for identifying aromatic byproducts .

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